Ethyl 3-fluorooxetane-3-carboxylate
Description
Ethyl 3-fluorooxetane-3-carboxylate is a fluorinated oxetane derivative featuring a four-membered oxygen-containing ring (oxetane) with a fluorine atom and an ethyl carboxylate group at the 3-position. This structure combines the unique strain of the oxetane ring with the electronic effects of fluorine, making it a candidate for applications in medicinal chemistry and materials science. Oxetanes are valued as bioisosteres for carbonyl groups, improving metabolic stability and solubility in drug design . The fluorine substituent further enhances lipophilicity and may influence reactivity or binding interactions.
Properties
Molecular Formula |
C6H9FO3 |
|---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
ethyl 3-fluorooxetane-3-carboxylate |
InChI |
InChI=1S/C6H9FO3/c1-2-10-5(8)6(7)3-9-4-6/h2-4H2,1H3 |
InChI Key |
HJLSCXWSCOFIJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(COC1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-fluorooxetane-3-carboxylate typically involves the reaction of ethyl oxetane-3-carboxylate with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-fluorooxetane-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Hydrolysis: The major product is 3-fluorooxetane-3-carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
Ethyl 3-fluorooxetane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-fluorooxetane-3-carboxylate depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The ester group can also influence the compound’s pharmacokinetic properties, such as absorption and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3,3-difluorocyclobutanecarboxylate
Structure : Cyclobutane ring with two fluorine atoms and an ethyl carboxylate at the 3-position (C₇H₁₀F₂O₂) .
Key Differences :
- Ring system: Cyclobutane (non-oxygenated) vs. oxetane (oxygenated).
- Substituents: Difluoro substitution enhances electronegativity and lipophilicity compared to monofluoro substitution in the oxetane derivative.
- Purity : Available at 97% purity, suggesting synthetic accessibility .
| Property | Ethyl 3-fluorooxetane-3-carboxylate | Ethyl 3,3-difluorocyclobutanecarboxylate |
|---|---|---|
| Molecular Formula | C₆H₉FO₃ (inferred) | C₇H₁₀F₂O₂ |
| Ring Type | Oxetane | Cyclobutane |
| Substituents | Fluoro, ethyl carboxylate | Difluoro, ethyl carboxylate |
| CAS Number | Not reported | 681128-38-1 |
| Purity | Unknown | 97% |
Ethyl 3-oxocyclobutanecarboxylate
Structure : Cyclobutane ring with a ketone (oxo) and ethyl carboxylate at the 3-position (C₇H₁₀O₃) .
Key Differences :
- Applications : Ketones are common intermediates in synthesis, whereas fluorinated derivatives are often used to modulate pharmacokinetics.
| Property | This compound | Ethyl 3-oxocyclobutanecarboxylate |
|---|---|---|
| Molecular Formula | C₆H₉FO₃ | C₇H₁₀O₃ |
| Ring Type | Oxetane | Cyclobutane |
| Substituents | Fluoro, ethyl carboxylate | Oxo, ethyl carboxylate |
| Reactivity | Likely stable due to fluorine | Higher reactivity (ketone-driven) |
Ethyl 2-phenylfuran-3-carboxylate
Structure : Furan ring (five-membered oxygenated) with phenyl and ethyl carboxylate groups (C₁₃H₁₂O₃) .
Key Differences :
- Ring Size and Strain : Furan’s larger, less-strained ring may reduce reactivity compared to oxetane.
- Aromaticity: Furan’s aromaticity enables π-π interactions, absent in non-aromatic oxetanes.
| Property | This compound | Ethyl 2-phenylfuran-3-carboxylate |
|---|---|---|
| Molecular Formula | C₆H₉FO₃ | C₁₃H₁₂O₃ |
| Ring Type | Oxetane | Furan |
| Substituents | Fluoro, ethyl carboxylate | Phenyl, ethyl carboxylate |
| CAS Number | Not reported | 50626-02-3 |
Research Findings and Implications
- Synthetic Utility : Oxetanes like this compound may serve as strained intermediates in ring-opening polymerizations or drug synthesis .
- Biological Relevance : Fluorine’s electronegativity could enhance binding affinity in drug candidates, while the oxetane ring improves metabolic stability compared to furan or cyclobutane derivatives.
- Solubility Considerations : Ethyl carboxylate groups (common in all compounds) improve solubility in organic solvents, as seen in ethyl acetate’s widespread use as an extractant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
